Encequidar
CAS No.: 849675-66-7
Cat. No.: VC0005660
Molecular Formula: C38H36N6O7
Molecular Weight: 688.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 849675-66-7 |
---|---|
Molecular Formula | C38H36N6O7 |
Molecular Weight | 688.7 g/mol |
IUPAC Name | N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide |
Standard InChI | InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46) |
Standard InChI Key | AHJUHHDDCJQACA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC |
Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC |
Appearance | Solid powder |
Chemical and Pharmacological Properties
Structural Characteristics
Encequidar (N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide) features a complex polycyclic structure optimized for gut-specific P-gp inhibition . Key attributes include:
The compound's minimal systemic absorption (<0.1% bioavailability) ensures localized gastrointestinal activity, mitigating systemic toxicity .
Mechanism of Action
Encequidar binds reversibly to the ATP-binding cassette (ABC) transporter P-gp, blocking efflux of substrate chemotherapeutics from intestinal epithelial cells . This inhibition:
-
Increases oral bioavailability: Paclitaxel absorption rises from <10% to 40-60% when co-administered .
-
Reduces MDR: In SW620/AD300 colon cancer cells, Encequidar decreases doxorubicin efflux 3.8-fold (p<0.01) and enhances cytotoxicity 12.3-fold .
-
Modulates metabolism: Metabolomic studies show suppression of glutathione synthesis (↓35%) and TCA cycle intermediates (↓22%), sensitizing cells to oxidative stress .
Clinical Development and Efficacy
Breast Cancer Applications
A phase Ib trial (NCT03165955) evaluated oral paclitaxel (205 mg/m²) + Encequidar (15 mg) in 28 Taiwanese patients with metastatic breast cancer :
Notably, the FDA issued a Complete Response Letter in 2021 citing neutropenia rates of 18% (Grade ≥3) versus 8% for IV paclitaxel, requiring additional safety data .
Prostate Cancer Trials
A phase I pharmacokinetic study compared single-dose oral docetaxel + Encequidar (75-300 mg/m²) to IV docetaxel (75 mg/m²) in metastatic prostate cancer :
Dose (mg/m²) | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) | Bioavailability |
---|---|---|---|
75 | 82.3 ± 21.4 | 1,230 ± 318 | 22% |
150 | 165.7 ± 38.9 | 2,450 ± 597 | 27% |
300 | 312.4 ± 67.2 | 5,890 ± 1,302 | 33% |
At 300 mg/m², oral docetaxel achieved 89% of the AUC of IV dosing, demonstrating dose-linear pharmacokinetics (R²=0.94) .
Adverse Event | Frequency (Oral) | Frequency (IV) |
---|---|---|
Neutropenia (Grade ≥3) | 18% | 8% |
Peripheral Neuropathy | 24% | 15% |
Diarrhea | 33% | 12% |
Fatigue | 29% | 21% |
Mechanistic studies attribute gastrointestinal toxicity to prolonged mucosal exposure to taxanes rather than Encequidar itself .
Emerging Applications and Future Directions
Colorectal Cancer Models
In SW620/AD300 cells, Encequidar (10 μM):
-
Reduces P-gp ATPase activity by 78% (p<0.001)
-
Increases intracellular doxorubicin accumulation 4.2-fold
-
Elevates ROS production 2.8-fold through glutathione depletion
These effects reversed resistance at clinically achievable concentrations (IC50 reduction from 1.2 μM to 0.09 μM) .
Combination Therapies
Ongoing research explores synergies with:
-
PARP inhibitors: Enhanced penetration in BRCA-mutant tumors
-
Anti-PD1 antibodies: Improved tumor immunogenicity via chemokine modulation
-
Nanoparticle formulations: Sustained-release oral taxanes with weekly dosing
Regulatory paths require resolution of FDA concerns through:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume